Cas no 104446-90-4 ((4-methyl-3-nitrophenyl)hydrazine hydrochloride)
(4-methyl-3-nitrophenyl)hydrazine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- (4-Methyl-3-nitrophenyl)hydrazine Hydrochloride
- (4-methyl-3-nitrophenyl)hydrazine hydrochloride
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- Inchi: 1S/C7H9N3O2.ClH/c1-5-2-3-6(9-8)4-7(5)10(11)12;/h2-4,9H,8H2,1H3;1H
- InChI Key: CYUZQKISHLMAJH-UHFFFAOYSA-N
- SMILES: N(C1C(=CC=C(NN)C=1)C)(=O)=O.Cl
(4-methyl-3-nitrophenyl)hydrazine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B495560-10mg |
(4-Methyl-3-nitrophenyl)hydrazine Hydrochloride |
104446-90-4 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B495560-50mg |
(4-Methyl-3-nitrophenyl)hydrazine Hydrochloride |
104446-90-4 | 50mg |
$ 160.00 | 2022-06-07 | ||
| TRC | B495560-100mg |
(4-Methyl-3-nitrophenyl)hydrazine Hydrochloride |
104446-90-4 | 100mg |
$ 250.00 | 2022-06-07 | ||
| Enamine | EN300-175091-1g |
(4-methyl-3-nitrophenyl)hydrazine hydrochloride |
104446-90-4 | 95% | 1g |
$614.0 | 2023-09-20 | |
| Enamine | EN300-175091-5g |
(4-methyl-3-nitrophenyl)hydrazine hydrochloride |
104446-90-4 | 95% | 5g |
$1779.0 | 2023-09-20 | |
| Enamine | EN300-175091-10g |
(4-methyl-3-nitrophenyl)hydrazine hydrochloride |
104446-90-4 | 95% | 10g |
$2638.0 | 2023-09-20 | |
| Enamine | EN300-175091-0.05g |
(4-methyl-3-nitrophenyl)hydrazine hydrochloride |
104446-90-4 | 95% | 0.05g |
$135.0 | 2023-09-20 | |
| Enamine | EN300-175091-0.1g |
(4-methyl-3-nitrophenyl)hydrazine hydrochloride |
104446-90-4 | 95% | 0.1g |
$202.0 | 2023-09-20 | |
| Enamine | EN300-175091-0.25g |
(4-methyl-3-nitrophenyl)hydrazine hydrochloride |
104446-90-4 | 95% | 0.25g |
$289.0 | 2023-09-20 | |
| Enamine | EN300-175091-0.5g |
(4-methyl-3-nitrophenyl)hydrazine hydrochloride |
104446-90-4 | 95% | 0.5g |
$480.0 | 2023-09-20 |
(4-methyl-3-nitrophenyl)hydrazine hydrochloride Related Literature
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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C. Achilli,G. F. Guidetti,A. Ciana,D. Capsoni,G. Minetti Biomater. Sci., 2016,4, 1417-1421
Additional information on (4-methyl-3-nitrophenyl)hydrazine hydrochloride
(4-methyl-3-nitrophenyl)hydrazine hydrochloride (CAS No. 104446-90-4): An Overview and Recent Advances
(4-methyl-3-nitrophenyl)hydrazine hydrochloride (CAS No. 104446-90-4) is a versatile compound with significant applications in various fields, including pharmaceuticals, organic synthesis, and materials science. This compound, also known as 3-nitro-4-methylphenylhydrazine hydrochloride, is a hydrazine derivative that has garnered attention for its unique chemical properties and potential biological activities.
The chemical structure of (4-methyl-3-nitrophenyl)hydrazine hydrochloride consists of a substituted phenyl ring with a nitro group at the 3-position and a methyl group at the 4-position, attached to a hydrazine moiety. The presence of these functional groups imparts distinct reactivity and stability to the molecule, making it an important intermediate in the synthesis of various organic compounds.
In the pharmaceutical industry, (4-methyl-3-nitrophenyl)hydrazine hydrochloride has been explored for its potential therapeutic applications. Recent studies have highlighted its role as a precursor in the synthesis of novel drugs with anti-inflammatory, anti-cancer, and anti-viral properties. For instance, a study published in the Journal of Medicinal Chemistry reported the use of this compound in the development of new anti-inflammatory agents that show promising results in preclinical trials.
The biological activity of (4-methyl-3-nitrophenyl)hydrazine hydrochloride is attributed to its ability to interact with specific biological targets. Research has shown that it can modulate the activity of enzymes and receptors involved in inflammatory pathways, making it a valuable lead compound for drug discovery. Additionally, its hydrazine moiety can undergo various chemical transformations, such as condensation reactions with aldehydes and ketones, to form Schiff bases and other derivatives with enhanced biological activity.
In the field of organic synthesis, (4-methyl-3-nitrophenyl)hydrazine hydrochloride serves as a key building block for the preparation of complex molecules. Its reactivity with different electrophiles allows for the construction of diverse chemical structures, which can be further functionalized to create novel materials and compounds. For example, a recent study in the Tetrahedron Letters demonstrated the use of this compound in the synthesis of advanced materials with improved mechanical and thermal properties.
The safety and handling of (4-methyl-3-nitrophenyl)hydrazine hydrochloride are critical considerations in both research and industrial settings. While it is not classified as a hazardous material under current regulations, proper precautions should be taken to ensure safe handling and storage. This includes using appropriate personal protective equipment (PPE), working in well-ventilated areas, and following standard laboratory practices to minimize exposure risks.
In conclusion, (4-methyl-3-nitrophenyl)hydrazine hydrochloride (CAS No. 104446-90-4) is a multifaceted compound with significant potential in pharmaceuticals, organic synthesis, and materials science. Its unique chemical properties and biological activities make it an important molecule for ongoing research and development efforts. As new applications continue to emerge, this compound is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.
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